molecular formula C7H6N2OS B11119946 2-Methyl-5-(thiophen-3-YL)-1,3,4-oxadiazole

2-Methyl-5-(thiophen-3-YL)-1,3,4-oxadiazole

Cat. No.: B11119946
M. Wt: 166.20 g/mol
InChI Key: SFISHTMNADODLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole: , also known by its systematic name 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene , is a heterocyclic compound. Let’s break down its structure:

Preparation Methods

Synthetic Routes:

Industrial Production:

While no specific industrial methods are widely reported, research laboratories typically synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

    Reactivity: 2-Methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole undergoes various reactions

    Common Reagents: Lewis acids, hydrazine hydrate, formic acid.

    Major Products: Oxidized, reduced, or substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential biological activities (e.g., antimicrobial, anticancer, anti-inflammatory).

    Material Science: Used in organic electronics due to its π-conjugated system.

    Photophysics: Exhibits fluorescence properties, making it useful in sensors and imaging agents.

Mechanism of Action

    Targets: Specific molecular targets vary based on the application.

    Pathways: Interacts with cellular components, influencing biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-5-thiophen-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C7H6N2OS/c1-5-8-9-7(10-5)6-2-3-11-4-6/h2-4H,1H3

InChI Key

SFISHTMNADODLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CSC=C2

Origin of Product

United States

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